CHLOROIODOMETHAN-D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

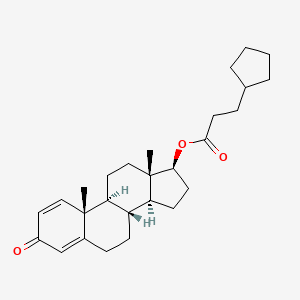

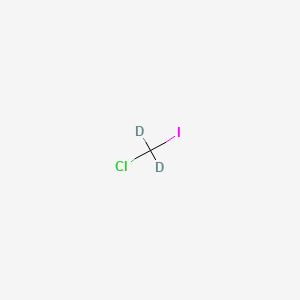

Chloroiodomethane-D2, also known as chloro-dideuterio-iodomethane, is an organochloride compound with the molecular formula CD2ICl. It is a colorless liquid with a sweet smell and is used in various applications, including as a solvent, reagent, and reactant in chemical syntheses. This compound is a deuterated form of chloroiodomethane, where the hydrogen atoms are replaced with deuterium, making it useful in isotopic labeling studies.

Wissenschaftliche Forschungsanwendungen

Chloroiodomethane-D2 is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in cyclopropanation, Mannich reaction, and epoxidation.

Biology: Used in isotopic labeling studies to trace metabolic pathways.

Medicine: Employed in pharmaceutical testing and synthesis of drug intermediates.

Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Wirkmechanismus

Target of Action

Chloroiodomethane-D2, also known as Chloromethyl iodide , is primarily used in organic synthesis Instead, it’s used as a reagent in chemical reactions, where it interacts with various chemical entities depending on the specific reaction .

Mode of Action

Chloroiodomethane-D2 is used in several types of chemical reactions. For instance, it’s used in the Simmon-Smith reaction, a type of cyclopropanation . In this reaction, Chloroiodomethane-D2 interacts with its targets (alkenes) to form a three-membered ring structure, cyclopropane . It’s also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Biochemical Pathways

As a chemical reagent, Chloroiodomethane-D2 doesn’t participate in biochemical pathways in the same way that a drug or endogenous compound might. Instead, it’s used to facilitate chemical transformations in synthetic chemistry. The specific pathways it affects would depend on the reaction it’s being used in .

Pharmacokinetics

It’s primarily used in a laboratory setting for chemical synthesis . It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Chloroiodomethane-D2’s action is the formation of new chemical compounds. For example, in the Simmon-Smith reaction, it helps form cyclopropane rings . The specific results depend on the reaction it’s being used in.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide in the presence of dimethylformamide (DMF) as a solvent. The reaction involves mixing sodium iodide and dichloromethane in a 2:5 weight ratio, with sodium iodide and DMF in a 1:2-2.5 weight ratio. The mixture is stirred and heated to a slow reflux, allowing the reaction to proceed isothermally for 6-8 hours .

Industrial Production Methods: The industrial production of chloroiodomethane-D2 follows similar synthetic routes but on a larger scale. The process includes the following steps:

Synthetic Reaction: Sodium iodide, dichloromethane, and DMF are mixed and heated to reflux.

Washing: The reaction mixture is washed with hypo solution, followed by water to remove impurities.

Refining: The product is separated from dichloromethane under normal pressure and then distilled under reduced pressure to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Chloroiodomethane-D2 undergoes various chemical reactions, including:

Cyclopropanation (Simmons-Smith Reaction): It often replaces diiodomethane due to higher yields and selectivity.

Mannich Reaction: Used in aminomethylation of carbonyl compounds.

Epoxidation: Involves the formation of epoxides from alkenes.

Ring Opening: Reacts with alkenes to form ring-opened products.

Addition to Terminal Alkenes: Adds to terminal alkenes to form substituted products

Common Reagents and Conditions:

Cyclopropanation: Zinc-copper couple and alkenes.

Mannich Reaction: Formaldehyde and secondary amines.

Epoxidation: Peracids or hydrogen peroxide.

Ring Opening: Strong acids or bases.

Addition to Terminal Alkenes: Catalysts like palladium or nickel

Major Products:

Vergleich Mit ähnlichen Verbindungen

- Chloromethane (CH3Cl)

- Bromochloromethane (CH2BrCl)

- Dibromochloromethane (CHBr2Cl)

- 2-Chloroethanol (C2H5ClO)

Comparison: Chloroiodomethane-D2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Compared to other halomethanes, it offers higher selectivity and yields in certain reactions, such as cyclopropanation, making it a preferred choice in organic synthesis .

Eigenschaften

IUPAC Name |

chloro-dideuterio-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)

![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)